

Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide

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Compound of Interest

Compound Name: 3-Pyridazinealanine

Cat. No.: B15194677

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Introduction

3-Pyridazinealanine is a synthetic amino acid analog containing a pyridazine moiety. The pyridazine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] A thorough understanding of the spectroscopic characteristics of novel pyridazine derivatives like **3-Pyridazinealanine** is crucial for their identification, purity assessment, and structural elucidation during the drug discovery and development process. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Pyridazinealanine**, along with detailed experimental protocols.

Predicted Spectroscopic Data

Due to the novelty of **3-Pyridazinealanine**, experimental spectroscopic data is not readily available in the public domain. The data presented here is predicted based on the known spectroscopic properties of the pyridazine core and related aliphatic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **3-Pyridazinealanine** is expected to show distinct signals for the protons on the pyridazine ring and the alanine side chain.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
H-4	~8.9 - 9.1	Doublet of doublets	1H	Pyridazine ring
H-5	~7.6 - 7.8	Multiplet	1H	Pyridazine ring
H-6	~9.2 - 9.4	Doublet of doublets	1H	Pyridazine ring
α-H	~4.0 - 4.2	Triplet	1H	Alanine CH
β-H	~3.3 - 3.5	Doublet	2H	Alanine CH ₂
NH ₂	Variable	Broad singlet	2H	Amino group
OH	Variable	Broad singlet	1H	Carboxylic acid

¹³ C NMR	Predicted Chemical Shift (ppm)	Assignment
C-3	~155 - 160	Pyridazine ring (substituted)
C-4	~125 - 130	Pyridazine ring
C-5	~135 - 140	Pyridazine ring
C-6	~150 - 155	Pyridazine ring
α-C	~50 - 55	Alanine CH
β-C	~35 - 40	Alanine CH ₂
C=O	~170 - 175	Carboxylic acid

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	3300 - 2500	Broad
N-H stretch (Amine)	3400 - 3250	Medium
C-H stretch (Aromatic)	3100 - 3000	Medium
C-H stretch (Aliphatic)	3000 - 2850	Medium
C=O stretch (Carboxylic acid)	1725 - 1700	Strong
C=N stretch (Pyridazine)	1600 - 1550	Medium
C=C stretch (Pyridazine)	1500 - 1400	Medium
N-H bend (Amine)	1650 - 1580	Medium
O-H bend (Carboxylic acid)	1440 - 1395	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The molecular weight of pyridazine is 80.09 g/mol .[\[5\]](#)[\[6\]](#)

Ion	Predicted m/z	Comment
$[M+H]^+$	168.07	Molecular ion peak (positive ion mode)
$[M-H]^-$	166.05	Molecular ion peak (negative ion mode)
$[M-COOH]^+$	123.06	Loss of the carboxylic group
$[C_4H_3N_2CH_2]^+$	93.05	Fragmentation of the alanine side chain
$[C_4H_4N_2]^+$	80.04	Pyridazine ring fragment

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like **3-Pyridazinealanine**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **3-Pyridazinealanine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , D_2O).^[7] The choice of solvent depends on the solubility of the compound.
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Tune and shim the NMR spectrometer to the specific solvent and probe.
- 1H NMR Acquisition:
 - Acquire a one-dimensional 1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.[8]
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[8]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

- Sample Preparation (ATR - Attenuated Total Reflectance):
 - Place a small amount of the solid **3-Pyridazinealanine** sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of **3-Pyridazinealanine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum:
 - Place the sample (ATR or KBr pellet) in the IR beam path.

- Acquire the spectrum over the desired range (typically 4000-400 cm^{-1}).
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

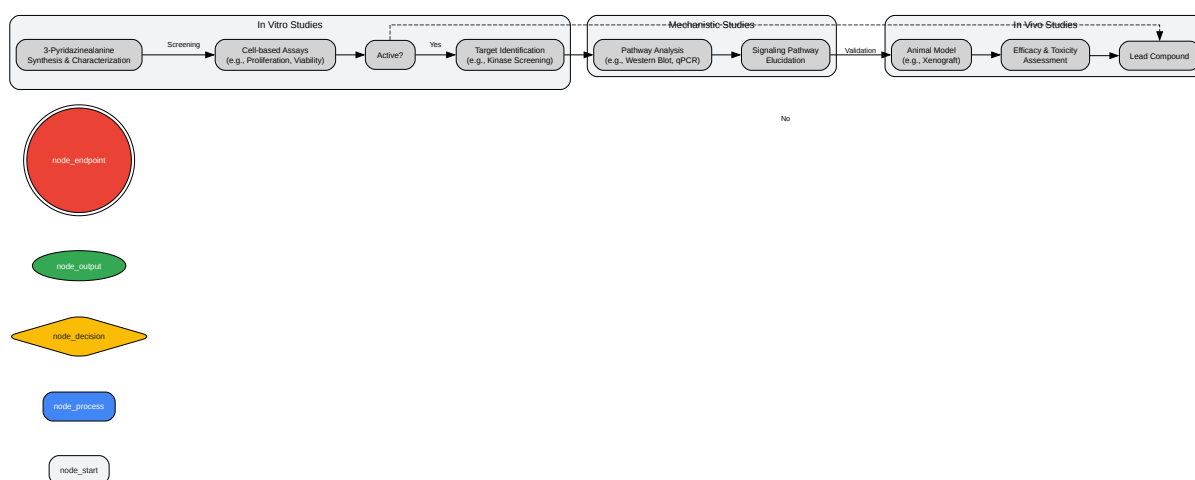
Mass Spectrometry Protocol

- Sample Preparation:
 - Dissolve a small amount of **3-Pyridazinealanine** in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.
 - Further dilute the sample solution with the mobile phase to a final concentration of 1-10 $\mu\text{g/mL}$.
- Ionization Method:
 - Electrospray ionization (ESI) is a suitable method for a polar molecule like **3-Pyridazinealanine**.
 - Operate in both positive and negative ion modes to obtain comprehensive data.
- Mass Analyzer:
 - A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
 - For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to determine the exact mass and elemental composition.
- Data Acquisition:
 - Acquire a full scan mass spectrum to identify the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.
- Data Analysis:

- Determine the molecular weight from the m/z of the molecular ion.
- Analyze the fragmentation pattern to confirm the structure of the molecule.

Potential Biological Signaling Pathways

Pyridazine derivatives are known to interact with various biological targets and signaling pathways.^{[1][2][3][4]} While the specific pathways for **3-Pyridazinealanine** are yet to be determined, a hypothetical workflow for investigating its biological activity is presented below.



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Caption: A generalized workflow for the preclinical evaluation of **3-Pyridazinealanine**.

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